molecular formula C15H16ClF3N2O2 B6716477 N'-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide

N'-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide

Cat. No.: B6716477
M. Wt: 348.75 g/mol
InChI Key: QLFRAFFOQDDDLO-UHFFFAOYSA-N
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Description

N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide is a complex organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide typically involves multiple steps, starting with the preparation of the cyclopropyl phenyl intermediate. This intermediate can be synthesized through a cyclopropanation reaction, where a suitable phenyl derivative undergoes a reaction with a cyclopropylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides .

Scientific Research Applications

N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-ethylpropanediamide
  • N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylbutanediamide

Uniqueness

N’-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These features confer distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

N'-[[1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]-N-methylpropanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O2/c1-20-12(22)7-13(23)21-8-14(4-5-14)10-6-9(15(17,18)19)2-3-11(10)16/h2-3,6H,4-5,7-8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFRAFFOQDDDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(=O)NCC1(CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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